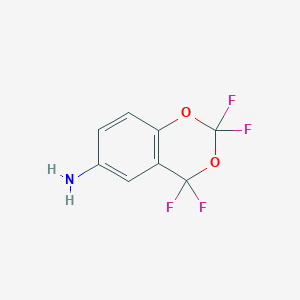

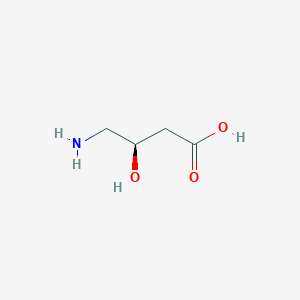

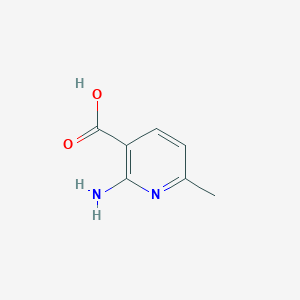

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmaceutical Intermediates

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene: is utilized as an intermediate in the synthesis of pharmaceutical compounds . Its unique structure, which includes both an amino group and a benzodioxene moiety, makes it a valuable precursor in the development of drugs that may exhibit a range of biological activities.

Materials Science

In the realm of materials science, this compound has potential applications in the creation of advanced materials. Its tetrafluoro and amino groups could be leveraged to modify surface properties or to create polymers with specific characteristics for industrial use.

Environmental Science

The compound’s stability and resistance to degradation under various conditions make it a candidate for environmental studies, particularly in the analysis of fluorinated organic compounds in ecosystems . Its properties may help in understanding the environmental fate of similar organofluorine substances.

Analytical Chemistry

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical methods .

Biochemistry

In biochemistry, the compound’s ability to form stable complexes with other molecules could be exploited in studying protein-ligand interactions or in the design of biochemical assays. Its fluorine atoms may also be useful in ^19F NMR spectroscopy for probing molecular environments.

Pharmacology

The pharmacological potential of 2,2,4,4-tetrafluoro-6-amino-1,3-benzodioxene lies in its structural features, which could interact with biological targets. Research in this area could lead to the discovery of new therapeutic agents .

Future Directions

properties

IUPAC Name |

2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENKESXKWBIZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380199 |

Source

|

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25854-59-5 |

Source

|

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

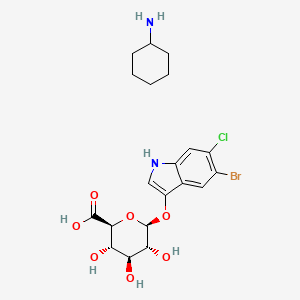

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)